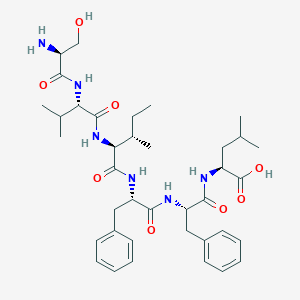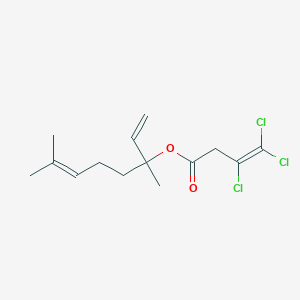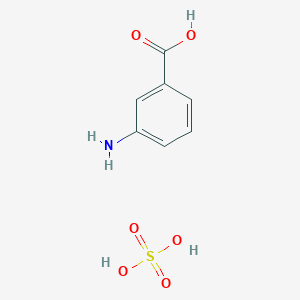
3-Aminobenzoic acid;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a white solid that is slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can participate in various chemical reactions, leading to the formation of different products.
准备方法
Synthetic Routes and Reaction Conditions
3-Aminobenzoic acid can be synthesized through the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids . The nitration process typically involves the following steps:
Nitration: Benzoic acid is treated with a nitrating mixture (nitric acid and sulfuric acid) to form 3-nitrobenzoic acid.
Reduction: The 3-nitrobenzoic acid is then reduced to 3-aminobenzoic acid using a reducing agent such as iron and hydrochloric acid.
Industrial Production Methods
Industrial production of 3-aminobenzoic acid often involves the same nitration and reduction steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Aminobenzoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of sulfuric acid to form esters.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: Can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Esterification: Typically involves alcohols and concentrated sulfuric acid as a catalyst.
Substitution: Common reagents include halogens and nitrating agents.
Reduction: Iron and hydrochloric acid are commonly used for the reduction of nitro groups to amino groups.
Major Products
Esterification: Forms esters such as ethyl 3-aminobenzoate.
Substitution: Produces various substituted benzoic acids.
Reduction: Yields 3-aminobenzoic acid from 3-nitrobenzoic acid.
科学研究应用
3-Aminobenzoic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Studied for their interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-aminobenzoic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can inhibit enzymes such as acetylcholine esterase and cyclooxygenase, leading to its therapeutic effects . The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
相似化合物的比较
3-Aminobenzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic acid:
Anthranilic acid: Another aminobenzoic acid derivative with applications in the synthesis of dyes and pharmaceuticals.
Aminomethylbenzoic acid: Used in various industrial applications and has different reactivity compared to 3-aminobenzoic acid.
Conclusion
3-Aminobenzoic acid, when combined with sulfuric acid, exhibits a wide range of chemical reactivity and has significant applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
646516-67-8 |
|---|---|
分子式 |
C7H9NO6S |
分子量 |
235.22 g/mol |
IUPAC 名称 |
3-aminobenzoic acid;sulfuric acid |
InChI |
InChI=1S/C7H7NO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4H,8H2,(H,9,10);(H2,1,2,3,4) |
InChI 键 |
OWRWUYRJDYOLQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C(=O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


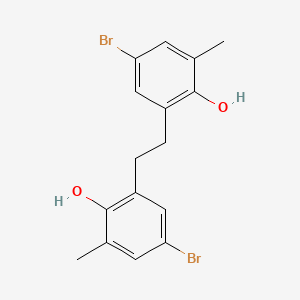
![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)
![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

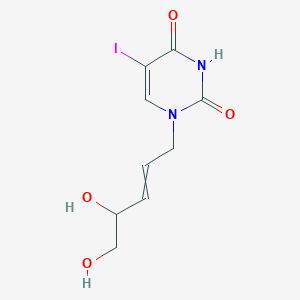
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)

![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
